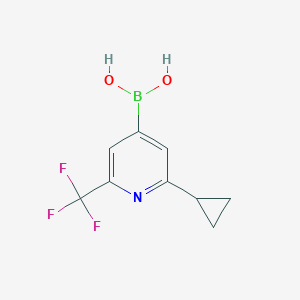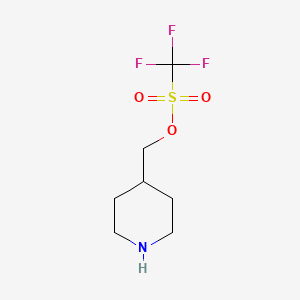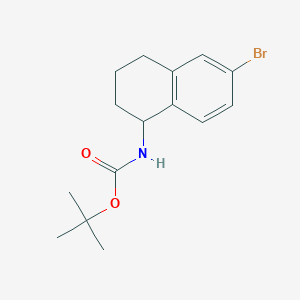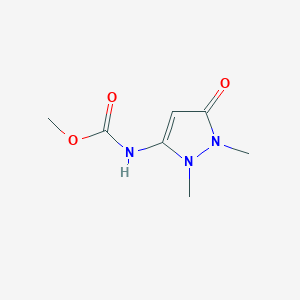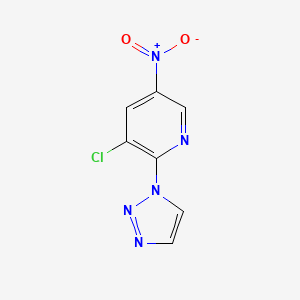
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a 1H-1,2,3-triazol-1-yl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloropyridine to introduce the nitro group, followed by the formation of the triazole ring through a cycloaddition reaction with an azide compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed to facilitate the cycloaddition process.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 3-chloro-5-amino-2-(1H-1,2,3-triazol-1-yl)pyridine.
Cycloaddition Reactions: New heterocyclic compounds with potential biological activity.
科学的研究の応用
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Agrochemistry: The compound is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
作用機序
The mechanism of action of 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
- 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-4-yl)pyridine
- 3-Chloro-5-nitro-2-(1H-1,2,3-triazol-5-yl)pyridine
Uniqueness
3-Chloro-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity
特性
分子式 |
C7H4ClN5O2 |
|---|---|
分子量 |
225.59 g/mol |
IUPAC名 |
3-chloro-5-nitro-2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-2-1-10-11-12/h1-4H |
InChIキー |
GRECTCXPOPMHOR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


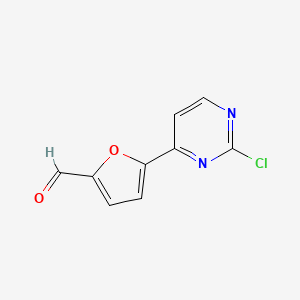
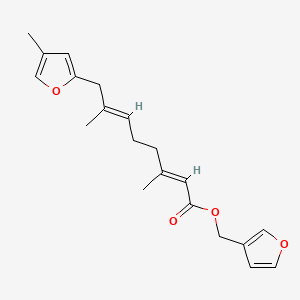
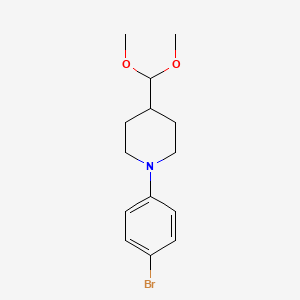
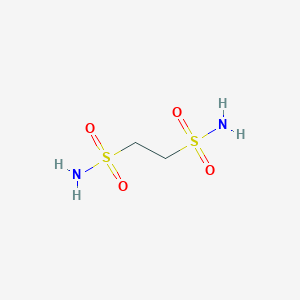
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)



